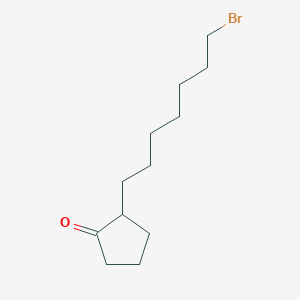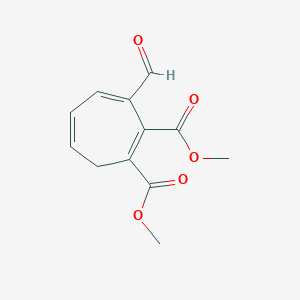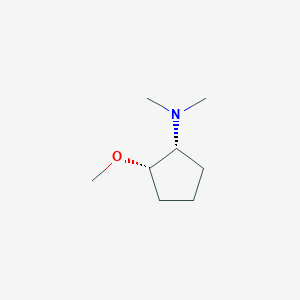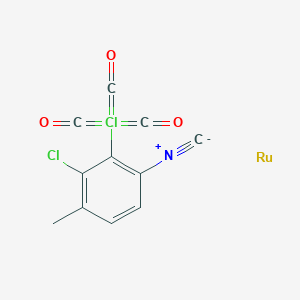
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate is an ester compound characterized by the presence of a butyl group, a hexanoate chain, and a trifluoroacetamido group. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors and are used in various applications, including perfumes and flavorings .
Métodos De Preparación
The synthesis of Butyl 6-(2,2,2-trifluoroacetamido)hexanoate typically involves the esterification of 6-(2,2,2-trifluoroacetamido)hexanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Análisis De Reacciones Químicas
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoroacetamido group into target molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The ester is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Butyl 6-(2,2,2-trifluoroacetamido)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Butyl 6-(2,2,2-trifluoroacetamido)hexanoate can be compared to other esters with similar structures, such as:
Butyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl hexanoate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl butanoate: Another ester with a pineapple-like odor, used in perfumes and flavorings
The uniqueness of this compound lies in the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties compared to other esters.
Propiedades
Número CAS |
62938-88-9 |
|---|---|
Fórmula molecular |
C12H20F3NO3 |
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
butyl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-2-3-9-19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h2-9H2,1H3,(H,16,18) |
Clave InChI |
AROJEBKPICQYLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCCCCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)

![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)




![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)


